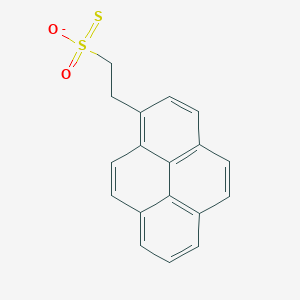
1-PyrenylmethylMethanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PyrenylmethylMethanethiosulfonate is a fluorescent compound primarily used for the rapid and selective modification of sulfhydryl groups in enzymes . It is known for its unique chemical structure, which includes a pyrene moiety, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-PyrenylmethylMethanethiosulfonate can be synthesized through a multi-step process involving the reaction of pyrene with methanethiosulfonate. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The synthesis involves the following steps:
Formation of Pyrene Derivative: Pyrene is first reacted with a suitable reagent to form a pyrene derivative.
Introduction of Methanethiosulfonate Group: The pyrene derivative is then reacted with methanethiosulfonate under controlled conditions to introduce the methanethiosulfonate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-PyrenylmethylMethanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiol-substituted pyrene derivatives.
Applications De Recherche Scientifique
1-PyrenylmethylMethanethiosulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe for studying the structure and dynamics of biomolecules.
Biology: The compound is employed in the modification of sulfhydryl groups in proteins, aiding in the study of enzyme activity and protein interactions.
Industry: The compound is used in the development of advanced materials, such as fluorescent dyes and sensors.
Mécanisme D'action
1-PyrenylmethylMethanethiosulfonate exerts its effects through the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with the sulfhydryl groups, forming a covalent bond and altering the protein’s structure and function. This modification can affect enzyme activity, protein-protein interactions, and other cellular processes.
Comparaison Avec Des Composés Similaires
Pyrene-1,3,6,8-tetrasulfonic acid tetrasodium: A fluorescent dye used in various applications, including pH indicators and metal-organic frameworks.
Methyl Methanethiosulfonate: A compound used for reversible modification of thiol groups in proteins.
Uniqueness: 1-PyrenylmethylMethanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, providing both fluorescent properties and the ability to selectively modify sulfhydryl groups. This makes it a valuable tool in various scientific research applications, particularly in studying protein structure and function.
Propriétés
Formule moléculaire |
C18H13O2S2- |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
oxido-oxo-(2-pyren-1-ylethyl)-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C18H14O2S2/c19-22(20,21)11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2,(H,19,20,21)/p-1 |
Clé InChI |
JBLKQKAVPJHSSG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCS(=O)(=S)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















